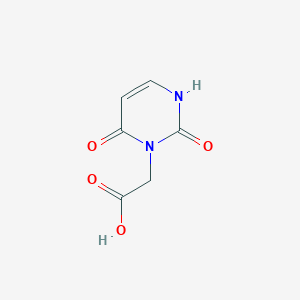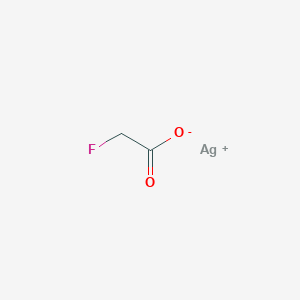
Silver(1+) fluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver(1+) fluoroacetate is an organofluorine compound that contains a silver ion (Ag+) and a fluoroacetate anion (FCH₂COO⁻). This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. Fluoroacetates are known for their toxicity and have been studied extensively for their effects on biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silver(1+) fluoroacetate can be synthesized through the reaction of silver nitrate (AgNO₃) with sodium fluoroacetate (NaFCH₂COO) in an aqueous solution. The reaction proceeds as follows: [ \text{AgNO}_3 + \text{NaFCH}_2\text{COO} \rightarrow \text{AgFCH}_2\text{COO} + \text{NaNO}_3 ]
Industrial Production Methods: Industrial production of this compound typically involves the same reaction on a larger scale, with careful control of reaction conditions to ensure high purity and yield. The reaction is usually carried out in a controlled environment to prevent contamination and ensure the safety of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the silver ion is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically involving the reduction of the silver ion to metallic silver.
Substitution: this compound can participate in substitution reactions, where the fluoroacetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₃).
Major Products Formed:
Oxidation: Products may include silver oxide (Ag₂O) and other oxidized forms of silver.
Reduction: Metallic silver (Ag) is a common product.
Substitution: Products depend on the substituent introduced, such as silver halides (AgCl, AgBr) or other silver salts.
Wissenschaftliche Forschungsanwendungen
Silver(1+) fluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including catalysis and synthesis of fluorinated compounds.
Biology: The compound is studied for its effects on biological systems, particularly its toxicity and potential use as a biochemical tool.
Medicine: Research explores its potential use in medical applications, such as antimicrobial agents and cancer treatment.
Industry: this compound is used in the production of specialized materials and as a precursor for other fluorinated compounds.
Wirkmechanismus
The mechanism of action of silver(1+) fluoroacetate involves the inhibition of aconitase, an enzyme in the citric acid cycle. Fluoroacetate is converted to fluorocitrate, which acts as a “suicide” substrate for aconitase, leading to the accumulation of citrate and disruption of cellular metabolism. This inhibition affects energy production and can lead to cell death.
Vergleich Mit ähnlichen Verbindungen
Sodium fluoroacetate (NaFCH₂COO): Similar in structure but contains sodium instead of silver.
Potassium fluoroacetate (KFCH₂COO): Another similar compound with potassium as the cation.
Silver trifluoroacetate (AgCF₃COO): Contains a trifluoroacetate group instead of a fluoroacetate group.
Uniqueness: Silver(1+) fluoroacetate is unique due to the presence of the silver ion, which imparts distinct chemical properties and reactivity compared to other fluoroacetates. The silver ion can participate in various redox reactions and has antimicrobial properties, making this compound particularly interesting for research and industrial applications.
Eigenschaften
IUPAC Name |
silver;2-fluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO2.Ag/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVQZXIPBXWUPJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])F.[Ag+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2AgFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602144 |
Source


|
| Record name | Silver(1+) fluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13126-91-5 |
Source


|
| Record name | Silver(1+) fluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
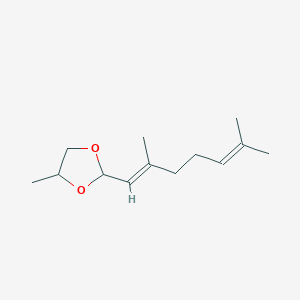
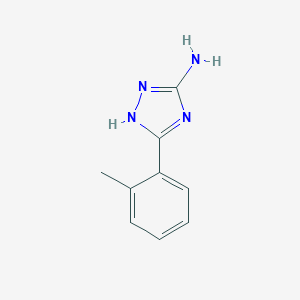
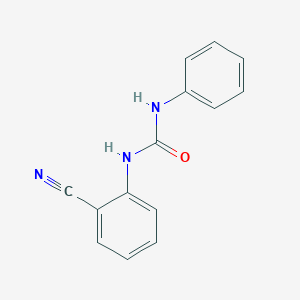
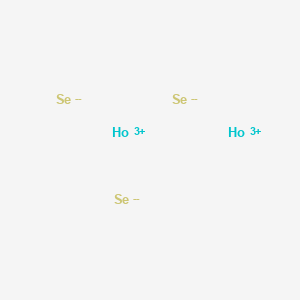
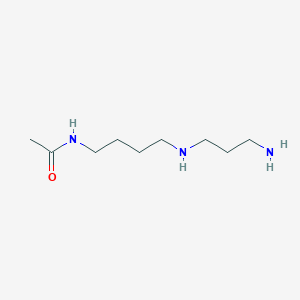
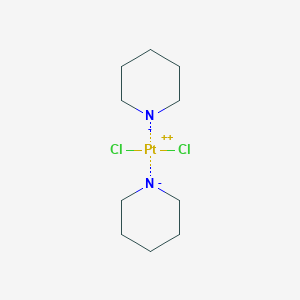
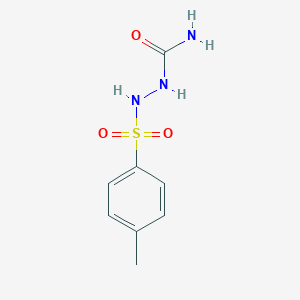

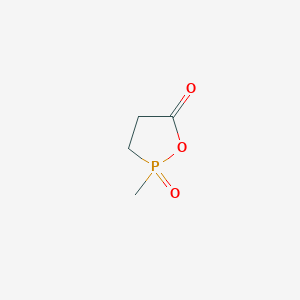
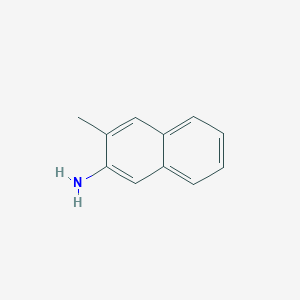
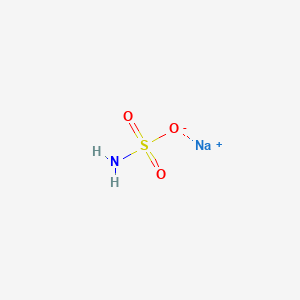
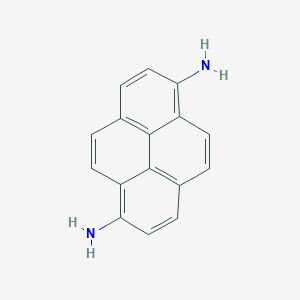
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
